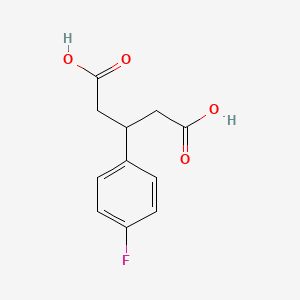

3-(4-Fluorophenyl)pentanedioic acid

描述

Contextualizing Pentanedioic Acid Derivatives in Chemical Sciences

Pentanedioic acid, commonly known as glutaric acid, is a five-carbon dicarboxylic acid. ontosight.ainih.gov Its derivatives form a class of compounds with diverse applications. In materials science, glutaric acid is utilized in the production of polymers like polyester (B1180765) polyols and polyamides. chemkits.eu

In the realm of biomedical research, pentanedioic acid derivatives are investigated for their therapeutic potential. ontosight.ai They can serve as a scaffold or linker, providing a structural framework for designing complex molecules. ontosight.ai For instance, derivatives have been developed as potential inhibitors of enzymes involved in cancer cell proliferation. ontosight.ai One derivative, glutamic acid, is a fundamental α-amino acid used in protein synthesis and functions as the most abundant excitatory neurotransmitter in the vertebrate nervous system. wikipedia.org The glutaric acid backbone is also a feature in fluorescent probes used for molecular-level imaging and sensing in biological systems. ontosight.ai

Significance of Fluorinated Organic Compounds in Contemporary Research

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern chemical and life sciences. chimia.ch Fluorine's unique properties, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, impart significant advantages to the parent molecule. chimia.chnih.govnumberanalytics.com

In medicinal chemistry, fluorination is a widely used strategy to enhance a drug's pharmacological profile. It can improve metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging the drug's action. numberanalytics.com Furthermore, the addition of fluorine can alter a molecule's lipophilicity, bioavailability, and binding affinity to its target, often leading to increased potency and selectivity. nih.govyoutube.com Consequently, fluorinated compounds are prevalent in a vast array of pharmaceuticals, including drugs for lowering cholesterol, treating depression, and combating bacterial infections. nih.gov Beyond medicine, fluorinated compounds are integral to the development of advanced materials, such as fluoropolymers with high chemical resistance, and agrochemicals with enhanced efficacy. youtube.comnumberanalytics.com They are also crucial in medical imaging techniques like Positron Emission Tomography (PET). nih.govnumberanalytics.com

Overview of Research Trajectories for 3-(4-Fluorophenyl)pentanedioic Acid

Research on this compound positions it as a valuable chemical intermediate and building block. youtube.com While extensive studies on this specific molecule are not widely published, its research trajectory can be inferred from its structural components. The compound combines the dicarboxylic acid framework of glutaric acid with the advantageous properties of a fluorinated phenyl ring.

Its primary role in academic and industrial research is likely as a starting material for the synthesis of novel, more complex molecules. Researchers may utilize this compound to create new drug candidates, leveraging the fluorophenyl group to enhance pharmacokinetic properties and the pentanedioic acid portion to provide points for further chemical modification or to mimic endogenous dicarboxylates. For example, similar structures like 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized and evaluated for their antiproliferative properties. mdpi.com The investigation of this compound would likely follow a path of incorporation into larger molecular scaffolds to explore new therapeutic agents or functional materials.

Below is a table summarizing the known properties of this compound.

| Property | Value | Source |

| CAS Number | 3449-63-6 | sigmaaldrich.comabacipharma.comlabshake.com |

| Molecular Formula | C11H11FO4 | labshake.com |

| Molecular Weight | 226.2 g/mol | sigmaaldrich.comlabshake.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | White to off-white powder or crystals | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.comlabshake.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(4-fluorophenyl)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO4/c12-9-3-1-7(2-4-9)8(5-10(13)14)6-11(15)16/h1-4,8H,5-6H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNZZQTFKXGQNLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188044 | |

| Record name | 3-(4-Fluorophenyl)glutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3449-63-6 | |

| Record name | 3-(4-Fluorophenyl)pentanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3449-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)glutaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003449636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3449-63-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Fluorophenyl)glutaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenyl)glutaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 4 Fluorophenyl Pentanedioic Acid and Its Chiral Intermediates

Strategic Approaches to Carbon-Carbon Bond Formation for the Glutaric Acid Backbone

The construction of the core glutaric acid framework of 3-(4-fluorophenyl)pentanedioic acid can be achieved through several strategic carbon-carbon bond-forming reactions. These methods offer different advantages in terms of efficiency, scalability, and stereocontrol.

Knoevenagel Condensation and Michael Addition Sequences

A robust and frequently employed strategy for synthesizing 3-substituted glutaric acids involves a tandem Knoevenagel condensation followed by a Michael addition. nih.govrsc.org This sequence typically begins with the Knoevenagel condensation of an aldehyde with a methylene-active compound, such as malonic acid or its esters, to form an α,β-unsaturated intermediate. rsc.orgresearchgate.net Subsequent Michael addition of a nucleophile to this intermediate, followed by hydrolysis and decarboxylation, yields the desired 3-substituted pentanedioic acid.

Nucleophilic Substitution via Grignard Reagents

Grignard reagents offer a powerful tool for the formation of carbon-carbon bonds. youtube.comresearchgate.net In the synthesis of this compound, a Grignard reagent derived from a 4-fluorophenyl halide can be reacted with a suitable electrophile containing the glutaric acid backbone or a precursor thereof. For instance, the reaction of 4-fluorophenylmagnesium bromide with diethyl 2-bromopentanedioate could, in principle, lead to the desired product after hydrolysis.

However, the high reactivity of Grignard reagents can sometimes lead to side reactions, and careful control of reaction conditions is crucial. nih.gov Alternative electrophiles, such as acid chlorides or anhydrides, can also be employed in Grignard reactions to form ketone intermediates, which can then be further elaborated to the target dicarboxylic acid. researchgate.netrsc.org

Direct Alkylation without Carboxylic Acid Protection

Direct alkylation of a glutaric acid derivative with a 4-fluorophenyl halide represents a more direct, though often challenging, approach. This method avoids the need for protecting groups on the carboxylic acid functionalities, which can simplify the synthetic sequence. However, the direct alkylation of dicarboxylic acids can be difficult to control and may result in a mixture of products.

A more common strategy involves the alkylation of a glutarate ester with a reactive 4-fluorophenyl derivative. For example, the palladium-catalyzed allylic alkylation of doubly deprotonated carboxylic acids has been shown to be an effective method for the synthesis of γ,δ-unsaturated carboxylic acids, which could potentially be adapted for the synthesis of this compound. researchgate.net

Enantioselective Synthesis and Chiral Resolution Techniques

The 3-position of this compound is a prochiral center, and the synthesis of enantiomerically pure forms of this compound is of significant interest for pharmaceutical applications. Several strategies have been developed to achieve this, including enzymatic methods and organocatalytic desymmetrization.

Enzymatic Hydrolysis for Chiral Intermediate Derivatization (e.g., Pig Liver Esterase)

Enzymatic catalysis, particularly with hydrolases like pig liver esterase (PLE), offers a highly effective method for the enantioselective synthesis of chiral building blocks. wikipedia.orgresearchgate.net PLE can selectively hydrolyze one of the enantiotopic ester groups in a prochiral diester, such as dimethyl 3-(4-fluorophenyl)pentanedioate, to yield a chiral monoester with high enantiomeric excess. psu.eduresearchgate.net

This enzymatic desymmetrization is a powerful tool for accessing both enantiomers of the target molecule, as the remaining unhydrolyzed diester can be separated and hydrolyzed chemically to provide the other enantiomer. The stereoselectivity of PLE-catalyzed hydrolysis has been extensively studied and is known to be influenced by the structure of the substrate and the reaction conditions. psu.edunih.gov

Table 1: Enzymatic Hydrolysis Data

| Enzyme | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |

|---|

Note: This table represents typical results for PLE-catalyzed desymmetrization of 3-substituted glutarates. Specific e.e. values for the 4-fluorophenyl substrate would require dedicated experimental investigation.

Organocatalytic Asymmetric Desymmetrization of Meso-Glutaric Anhydrides

In recent years, organocatalysis has emerged as a powerful strategy for asymmetric synthesis. nih.govnih.gov The asymmetric desymmetrization of meso-glutaric anhydrides, such as 3-(4-fluorophenyl)glutaric anhydride (B1165640), using chiral organocatalysts provides a direct route to enantiomerically enriched monoesters or monoamides. researchgate.net

This approach typically involves the reaction of the anhydride with a nucleophile, such as an alcohol or an amine, in the presence of a chiral catalyst. The catalyst, often a derivative of a natural product like a cinchona alkaloid, creates a chiral environment that directs the nucleophilic attack to one of the two enantiotopic carbonyl groups of the anhydride. rsc.org This results in the formation of the desired chiral product with high enantioselectivity. researchgate.net

Table 2: Organocatalytic Desymmetrization Data

| Catalyst Type | Substrate | Nucleophile | Product | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| Chiral Oxazolidin-2-one | 3-(4-fluorophenyl)glutaric anhydride | Lithiated chiral oxazolidin-2-one | Desymmetrized product | >90% d.e. | researchgate.net |

Note: The second entry in this table illustrates the potential of organocatalysis in related asymmetric transformations, highlighting the high enantioselectivities achievable.

Chemoenzymatic Approaches to Enantiomerically Enriched Compounds

Chemoenzymatic synthesis provides an elegant and efficient pathway to enantiomerically pure compounds by combining the selectivity of enzymes with the practicality of chemical reactions. rsc.org For derivatives of this compound, these strategies primarily focus on the enzymatic resolution of prochiral precursors.

A key method is the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride. epa.gov This process involves the enantioselective alcoholysis of the anhydride using a lipase (B570770) in an organic solvent. epa.gov For instance, studies have investigated the use of various lipases to catalyze this transformation, yielding optically active (R)- and (S)-3-arylglutaric acid monoesters. researchgate.net The choice of enzyme, alcohol, and solvent has been systematically examined to optimize both yield and stereoselectivity. researchgate.net It was noted that the stereochemical result of the reaction can be influenced by the substituents on the aromatic ring. researchgate.net

Another prevalent chemoenzymatic strategy is the asymmetric hydrolysis of dimethyl 3-(4-fluorophenyl)glutarate. researchgate.net Immobilized Candida antarctica lipase B (Novozym 435) has been effectively used to catalyze this reaction. researchgate.net Kinetic studies have been performed to understand the influence of various parameters, including enzyme loading, substrate concentration, and the inhibitory effects of the byproduct, methanol. researchgate.net Methanol was found to act as a competitive inhibitor in this system. researchgate.net These enzymatic methods allow for the production of both (3S,4R) and (3R,4S) enantiomers, which are valuable as key intermediates in the synthesis of complex molecules. nih.gov

Table 1: Chemoenzymatic Synthesis of this compound Derivatives

| Precursor | Enzyme | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| 3-(4-fluorophenyl)glutaric anhydride | Lipase | Enantioselective alcoholysis | Produces optically active monoesters; stereoselectivity is influenced by the enzyme, alcohol, and solvent used. | epa.govresearchgate.net |

| Dimethyl 3-(4-fluorophenyl)glutarate | Novozym 435 (Candida antarctica lipase B) | Asymmetric hydrolysis | Methanol, a byproduct, acts as a competitive inhibitor; reaction kinetics have been modeled. | researchgate.net |

Derivatization Strategies of this compound

The dicarboxylic acid and fluorophenyl moieties of this compound offer multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives for use as advanced intermediates.

Esterification Reactions for Advanced Intermediates

The two carboxylic acid groups of this compound can be readily converted to esters through various esterification methods. The Fischer-Speier esterification, which involves heating the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common approach. organic-chemistry.org This equilibrium-driven reaction can be pushed toward the product by removing water or using an excess of the alcohol. organic-chemistry.org

The resulting esters, such as the dimethyl or diethyl esters, are often more soluble in organic solvents and can serve as precursors for further reactions. researchgate.net Moreover, activated esters, like pentafluorophenyl esters, can be synthesized. researchgate.net These activated esters are highly reactive towards nucleophiles, such as the amino groups of biomolecules, making them useful as bifunctional linkers for conjugation chemistry. researchgate.net The differential reactivity of various substituted phenyl esters can be exploited for controlled, sequential reactions. researchgate.net

Amidation Reactions and Amide Derivatives

The carboxylic acid functionalities can be transformed into amides by reaction with primary or secondary amines. These reactions typically require the activation of the carboxylic acid, which can be achieved by converting it to a more reactive species like an acyl chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). The synthesis of amide derivatives of similar dicarboxylic acids has been successfully accomplished, indicating the viability of this approach for creating a library of N-substituted derivatives of this compound. nih.gov These amide derivatives can exhibit unique chemical properties and biological activities. nih.gov

Redox Transformations of the Pentanedioic Acid Moiety

The pentanedioic acid portion of the molecule is amenable to redox transformations. The two carboxylic acid groups can be reduced to the corresponding primary alcohols, yielding 3-(4-fluorophenyl)pentane-1,5-diol. This reduction can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or by converting the diacid to the diester followed by reduction. The resulting diol is a versatile intermediate for further synthetic modifications, such as etherification or oxidation.

Conversely, oxidation of the aliphatic chain of the pentanedioic acid moiety is more challenging and would likely require harsh conditions, potentially leading to cleavage of the carbon-carbon bonds. The benzylic position is the most susceptible to oxidation, but this would fundamentally alter the pentanedioic acid backbone.

Nucleophilic Substitution Reactions on the Fluorophenyl Moiety

The fluorine atom on the phenyl ring can potentially be replaced by other nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov However, for SNAr to proceed efficiently, the aromatic ring typically needs to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govmdpi.com In this compound, the pentanedioic acid group is not a strong electron-withdrawing group, making the fluorophenyl ring relatively unreactive towards traditional SNAr. Therefore, forcing conditions, such as high temperatures and very strong nucleophiles, may be required to achieve substitution. In some cases, substitution of a fluorine atom can be achieved using fluoride (B91410) ions in polar aprotic solvents like DMSO. mdpi.comresearchgate.net

Transition-Metal-Catalyzed Coupling Reactions

The carbon-fluorine bond of the fluorophenyl group can serve as a handle for various transition-metal-catalyzed cross-coupling reactions. researchgate.net While aryl fluorides are generally less reactive than the corresponding chlorides, bromides, or iodides, specific catalytic systems, often based on nickel or palladium with specialized ligands, have been developed to activate C-F bonds. researchgate.net

These reactions open pathways to a vast range of derivatives. For example, Suzuki-Miyaura coupling with boronic acids could introduce new aryl or alkyl groups. doabooks.org Sonogashira coupling with terminal alkynes would yield alkyne-substituted derivatives, and Buchwald-Hartwig amination could be used to form new carbon-nitrogen bonds. doabooks.org These coupling reactions are powerful tools for creating complex molecules with precisely controlled architectures from the this compound scaffold. sioc-journal.cn

Table 2: Derivatization Strategies and Potential Products

| Reaction Type | Functional Group Targeted | Reagents/Conditions | Potential Product(s) |

|---|---|---|---|

| Esterification | Carboxylic Acids | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Diesters |

| Amidation | Carboxylic Acids | Amine, Coupling Agent (e.g., DCC) | Diamides |

| Reduction | Carboxylic Acids | Strong Reducing Agent (e.g., LiAlH₄) | Diol (3-(4-fluorophenyl)pentane-1,5-diol) |

| Nucleophilic Aromatic Substitution | C-F Bond | Strong Nucleophile, High Temperature | Substituted Phenyl Derivatives |

| Suzuki-Miyaura Coupling | C-F Bond | Boronic Acid, Pd or Ni Catalyst | Biaryl or Alkyl-Aryl Derivatives |

Optimization of Reaction Conditions and Process Development

The successful synthesis of chiral this compound intermediates, such as its monoesters, is highly dependent on the fine-tuning of various reaction parameters. The desymmetrization of prochiral precursors like 3-(4-fluorophenyl)glutaric anhydride or the kinetic resolution of racemic esters are common strategies. The following sections detail the optimization of these processes.

The choice of catalyst is paramount in achieving high enantioselectivity in the synthesis of chiral intermediates of this compound. Both biocatalysts and chemical catalysts have been explored for these asymmetric transformations.

Lipases are a prominent class of biocatalysts utilized for the kinetic resolution and desymmetrization of 3-aryl substituted glutaric acid derivatives. A variety of lipases have been screened for their effectiveness. For the enantioselective alcoholysis of 3-(4-fluorophenyl)glutaric anhydride, the immobilized Lipase B from Candida antarctica (commonly known as Novozym 435) has been identified as a highly efficient biocatalyst. capes.gov.br In the kinetic resolution of racemic esters, such as ethyl 3-(4-fluorophenyl)butanoate, a range of hydrolases have been assessed, with lipases from Pseudomonas cepacia, Alcaligenes spp., and Pseudomonas fluorescens showing high selectivity for the (R)-acid, while Candida antarctica lipase B, Candida cylindracea, and Mucor meihei lipases selectively produce the (R)-ester. almacgroup.com

In the context of preparing intermediates for pharmaceuticals like Citalopram, which shares structural motifs with the target compound, lipases from Candida antarctica (CAL-B) and Candida rugosa (CRL) have demonstrated high efficiency. units.itnih.gov For instance, in the resolution of a cyanodiol intermediate, CAL-B in conjunction with vinyl acetate (B1210297) as an acyl donor showed high enantioselectivity. units.it

Beyond enzymatic catalysts, organocatalytic methods have emerged as a powerful alternative. Novel sulfamide-substituted Cinchona alkaloid-based catalysts have been developed for the asymmetric addition of azide (B81097) to meso-anhydrides, including glutaric anhydrides, leading to enantioenriched hemi-acyl azides which are precursors to chiral γ-amino acids and γ-lactams. nih.gov Another approach involves the use of isothiourea catalysts which react with anhydrides to form α,β-unsaturated acyl ammonium (B1175870) intermediates for asymmetric annulation reactions. rsc.org

Table 1: Catalyst Performance in Asymmetric Synthesis of this compound Precursors and Analogs

| Catalyst | Substrate | Reaction Type | Selectivity/Outcome |

| Novozym 435 (Candida antarctica Lipase B) | 3-(4-fluorophenyl)glutaric anhydride | Enantioselective alcoholysis | Efficient for producing methyl (S)-3-(4-fluorophenyl)glutarate. capes.gov.br |

| Pseudomonas cepacia Lipase | (±)-Ethyl 3-(4-fluorophenyl)butanoate | Kinetic resolution (hydrolysis) | Selective for (R)-acid formation. almacgroup.com |

| Candida rugosa Lipase (CRL) | Diastereoisomeric mixture of FOP acetates | Kinetic resolution (hydrolysis) | Efficient for resolving intermediates of Ezetimibe. nih.gov |

| Cinchona Alkaloid Derivative | 3-Substituted glutaric anhydrides | Asymmetric azidation | Produces enantioenriched hemi-acyl azides. nih.gov |

The reaction solvent plays a critical role in modulating the activity and selectivity of the catalyst, as well as influencing substrate solubility and mass transfer. The choice of an appropriate solvent system is therefore a key aspect of process optimization.

In the lipase-catalyzed enantioselective alcoholysis of 3-(4-fluorophenyl)glutaric anhydride, methyl tert-butyl ether (MTBE) was identified as the most suitable reaction medium. capes.gov.br For other lipase-catalyzed resolutions, different organic solvents have been found to be optimal. For example, the resolution of a key intermediate for the drug Citalopram using Novozym 435 was best performed in acetonitrile. researchgate.net

The use of co-solvents in aqueous buffer systems is a common strategy to improve the solubility of hydrophobic substrates for enzymatic reactions. In the kinetic resolution of a racemic intermediate for the synthesis of (S)-Prosimpal, a mixture of phosphate (B84403) buffer (0.1 M) with 20% diisopropyl ether (DIPE) or 20% n-butanol as a co-solvent was employed. nih.gov The choice of co-solvent significantly impacted the enantioselectivity and conversion rate. nih.gov Similarly, the hydrolytic kinetic resolution of an intermediate for the drug Ivabradine was optimized in a mixture of Na2PO4 buffer at pH 7.4 and ethanol (B145695) (5:1). polimi.it

The polarity of the solvent is a known factor that can affect the selectivity of lipase-catalyzed reactions. nih.gov For instance, increasing the volume fraction of a polar organic solvent like DMSO from 10% to 40% has been shown to increase the selectivity of some lipases in the synthesis of asymmetric biphenyl (B1667301) esters. nih.gov The structure of the solvent, categorized as cyclic or acyclic, can also have a distinct effect on the enantioselectivity of lipase-catalyzed transesterifications. capes.gov.br

Table 2: Optimized Solvent Systems for Chiral Intermediate Synthesis

| Catalyst System | Substrate Type | Optimal Solvent/Co-solvent |

| Novozym 435 | 3-(4-fluorophenyl)glutaric anhydride | Methyl tert-butyl ether (MTBE). capes.gov.br |

| Novozym 435 | Citalopram intermediate | Acetonitrile. researchgate.net |

| Arthrobacter sp. Lipase | Racemic methyl-1,4-benzodioxan-2-carboxylate | 0.1 M Phosphate buffer with 20% DIPE or n-butanol. nih.gov |

| Various Lipases/Esterases | Ivabradine intermediate | Na2PO4 buffer (pH 7.4) and Ethanol (5:1). polimi.it |

Temperature is a critical parameter that influences reaction rates, catalyst stability, and the formation of undesired side-products. Careful control of the reaction temperature is essential for maximizing the yield and purity of the desired product.

For the enzymatic desymmetrization of 3-(4-fluorophenyl)glutaric anhydride using Novozym 435, the optimal reaction temperature was found to be 25°C. capes.gov.br In the kinetic resolution of an intermediate for Ezetimibe using Candida rugosa lipase, a higher temperature of 40°C was optimal. nih.gov Generally, increasing the temperature enhances the catalytic activity and reaction rate. researchgate.net However, excessively high temperatures can lead to a decrease in yield, potentially due to catalyst denaturation or the promotion of side reactions. researchgate.netresearchgate.net For instance, in the synthesis of symmetrical carboxylic anhydrides, the yield reached a maximum at 40°C and then slowly decreased as the temperature was further increased. researchgate.net

In non-enzymatic reactions, such as the alcoholysis of anhydrides, temperature also plays a key role. In the alcoholysis of phthalic anhydride, for example, increasing the temperature to 90°C led to the complete conversion of the starting material. researchgate.net The primary strategy for mitigating side-product formation through temperature control is to operate at the lowest temperature that allows for a reasonable reaction rate while disfavoring competing reaction pathways that may have higher activation energies.

In the enzymatic alcoholysis of 3-(4-fluorophenyl)glutaric anhydride, the molar ratio of the acyl acceptor (methanol) to the substrate was optimized. A molar ratio of 2:1 (methanol to anhydride) was found to be optimal for achieving complete conversion. capes.gov.br For the kinetic resolution of a diol intermediate of Citalopram, a 1:5 molar ratio of the diol to the acyl donor (vinyl acetate) was determined to be the most effective. researchgate.net The concentration of the substrate itself is also a key factor; for the aforementioned Citalopram intermediate, concentrations of 180 and 60 mmol/L were found to ensure a high reaction rate and enantioselectivity. researchgate.net

Reaction time is adjusted to achieve the desired level of conversion. In the alcoholysis of 3-(4-fluorophenyl)glutaric anhydride, complete conversion was achieved under the optimized conditions. capes.gov.br For kinetic resolutions, the reaction is typically stopped at or near 50% conversion to obtain both the product and the remaining starting material with high enantiomeric excess. For example, in the resolution of an intermediate for (S)-Prosimpal, reaction times of 2 to 4 hours were employed to reach conversions of 55% and 42%, respectively, depending on the co-solvent used. nih.gov In the resolution of a naphthofurandione derivative, reaction times of 2 to 3 hours were sufficient to achieve high enantiomeric excess for both the resulting alcohol and acetate using Novozym 435 and Pseudomonas cepacia lipase, respectively. nih.gov

Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy Applications in Mechanistic Inquiry (Online IR and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. For 3-(4-Fluorophenyl)pentanedioic acid, these methods are instrumental in identifying the characteristic vibrations of the carboxylic acid and fluorophenyl moieties.

In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the vibrational frequencies of the O-H and C=O groups. The IR spectrum is expected to show a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded carboxylic acid dimer. libretexts.org The carbonyl (C=O) stretching vibration of such a dimer appears as a strong band around 1710 cm⁻¹. libretexts.org In contrast, the C=O stretch for a monomeric (non-hydrogen-bonded) acid is found at a higher frequency, near 1760 cm⁻¹. libretexts.org

Other significant vibrations for the carboxylic acid groups include coupled modes of C-O stretching and in-plane O-H bending, which are expected in the 1400-1440 cm⁻¹ and 1210-1330 cm⁻¹ regions. An out-of-plane O-H bend gives rise to a broad absorption near 920 cm⁻¹. royalsocietypublishing.org

The 4-fluorophenyl group also presents characteristic vibrational modes. The C-F stretching vibration is anticipated to produce a strong band in the IR spectrum, typically in the range of 1220-1236 cm⁻¹. scispace.com Aromatic C=C stretching vibrations are expected to appear in the 1450-1600 cm⁻¹ region. The para-substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations, which typically appear as a strong band between 800 and 860 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, complements IR spectroscopy. The symmetric C=C stretching of the aromatic ring is expected to be strong in the Raman spectrum. While the C=O stretch is also visible, it is often weaker than in the IR spectrum. The complementarity of IR and Raman is crucial; for centrosymmetric aggregates like the carboxylic acid dimer, vibrations that are Raman active may be IR inactive, and vice-versa. rsc.org

Table 1: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| O-H stretch (H-bonded dimer) | Carboxylic Acid | 2500-3300 | Strong, very broad | Weak |

| C-H stretch (aromatic) | Phenyl Ring | 3000-3100 | Medium | Strong |

| C-H stretch (aliphatic) | Alkyl Chain | 2850-2970 | Medium | Medium |

| C=O stretch (H-bonded dimer) | Carboxylic Acid | 1680-1710 | Very Strong | Medium |

| C=C stretch | Phenyl Ring | 1450-1600 | Medium-Strong | Strong |

| C-O stretch / O-H bend (in-plane) | Carboxylic Acid | 1210-1440 | Strong, broad | Weak |

| C-F stretch | Fluorophenyl | 1220-1240 | Strong | Medium |

| O-H bend (out-of-plane) | Carboxylic Acid | 900-950 | Medium, broad | Weak |

| C-H bend (out-of-plane, para-subst.) | Phenyl Ring | 800-860 | Strong | Weak |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the carboxylic acid, aromatic, methine, and methylene protons. The carboxylic acid protons (-COOH) are highly deshielded and typically appear as a broad singlet far downfield, generally above 10 ppm, with a chemical shift that is dependent on concentration and solvent. libretexts.orgoregonstate.edu

The protons on the 4-fluorophenyl ring will exhibit a characteristic splitting pattern. Due to the symmetry of the para-substituted ring, two sets of chemically equivalent protons are expected. These will appear as two doublets of doublets (or two apparent triplets) in the aromatic region (typically 7.0-7.5 ppm). The coupling between the protons and the fluorine atom (³JHF and ⁴JHF) will further split these signals.

The methine proton at the C3 position (-CH-) is adjacent to the aromatic ring and two methylene groups. Its signal is expected to appear as a multiplet, likely a quintet, in the range of 3.0-3.5 ppm. The methylene protons (-CH₂-) adjacent to the carboxylic acid groups are diastereotopic. They are expected to resonate as complex multiplets, likely around 2.5-2.8 ppm, due to coupling with the C3 methine proton.

¹³C NMR Spectroscopy: In the proton-decoupled ¹³C NMR spectrum, a distinct signal is expected for each unique carbon atom. The carbonyl carbons of the two equivalent carboxylic acid groups are the most deshielded, appearing in the range of 170-185 ppm. libretexts.orgbhu.ac.in

The carbons of the 4-fluorophenyl ring will show signals in the aromatic region (110-165 ppm). The carbon directly bonded to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF) and its chemical shift will be significantly affected by the high electronegativity of fluorine, typically appearing at the downfield end of the aromatic region. The other aromatic carbons will also show smaller C-F couplings (²JCF, ³JCF, ⁴JCF). The ipso-carbon (the aromatic carbon attached to the pentanedioic acid chain) is expected around 140-145 ppm.

The aliphatic carbons, C3 and the two equivalent methylene carbons (C2/C4), will appear in the upfield region of the spectrum. The methine carbon (C3) is expected around 40-50 ppm, while the methylene carbons are anticipated in the 30-40 ppm range.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| -COOH | Carboxylic Acid | > 10 | Broad Singlet |

| Ar-H (ortho to F) | Aromatic | ~7.0-7.2 | Doublet of Doublets (or Triplet) |

| Ar-H (meta to F) | Aromatic | ~7.2-7.4 | Doublet of Doublets (or Triplet) |

| -CH- | Aliphatic Methine (C3) | ~3.0-3.5 | Multiplet (Quintet) |

| -CH₂- | Aliphatic Methylene (C2, C4) | ~2.5-2.8 | Multiplet (Doublet of Doublets) |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Environment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| C=O | Carboxylic Acid (C1, C5) | 170-185 |

| C-F | Aromatic | 160-165 (d, ¹JCF ≈ 245 Hz) |

| C-ipso | Aromatic | 140-145 |

| C-ortho (to F) | Aromatic | ~115 (d, ²JCF ≈ 21 Hz) |

| C-meta (to F) | Aromatic | ~130 (d, ³JCF ≈ 8 Hz) |

| -CH- | Aliphatic Methine (C3) | 40-50 |

| -CH₂- | Aliphatic Methylene (C2, C4) | 30-40 |

X-ray Crystallography in the Determination of Absolute and Relative Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. acs.org This technique provides precise bond lengths, bond angles, and torsional angles, allowing for the unambiguous determination of both relative and absolute stereochemistry.

For this compound, a single-crystal X-ray diffraction study would reveal several key structural features. The conformation of the pentanedioic acid backbone would be established. Studies on the parent glutaric acid show that the carbon chain can adopt different conformations. rsc.org The presence of the bulky 4-fluorophenyl substituent at the C3 position will likely influence the preferred conformation to minimize steric hindrance.

Crucially, this technique would elucidate the intermolecular interactions that govern the crystal packing. It is highly probable that the molecules will form centrosymmetric dimers via hydrogen bonds between the carboxylic acid groups of two separate molecules, with typical O-H···O distances of about 2.6-2.7 Å. These dimers may then be further organized into sheets or a three-dimensional network through weaker C-H···O or C-H···F interactions.

Since this compound is achiral, it will crystallize in a centrosymmetric space group. An X-ray analysis would confirm the molecular symmetry and the packing arrangement in the crystal lattice.

Table 4: Expected Crystallographic Data Parameters for this compound

| Parameter | Expected Value / Feature |

|---|---|

| Crystal System | Likely Monoclinic or Triclinic |

| Space Group | Centrosymmetric (e.g., P-1, P2₁/c) |

| Key Intermolecular Interaction | Carboxylic acid dimer (O-H···O hydrogen bonds) |

| H-bond distance (O-H···O) | ~2.6 - 2.7 Å |

| Molecular Conformation | Determined by steric effects of the fluorophenyl group |

UV-Vis Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. wikipedia.org The spectrum provides information about chromophores, which are the parts of a molecule that absorb light.

In this compound, the primary chromophore is the 4-fluorophenyl group. Benzene itself exhibits two main absorption bands related to π → π* transitions: a strong E-band around 200 nm and a weaker, fine-structured B-band around 255 nm. wikipedia.org Substitution on the benzene ring affects the position and intensity of these bands. up.ac.za

The fluorine atom, acting as an auxochrome, is expected to cause a slight bathochromic shift (shift to longer wavelength) of these bands due to p-π conjugation, where the lone pair electrons on the fluorine interact with the π-system of the ring. Therefore, the B-band for the 4-fluorophenyl moiety is anticipated to appear around 260-270 nm.

The carboxylic acid groups also contain a chromophore, the carbonyl group (C=O). This group can undergo a weak, symmetry-forbidden n → π* transition, which involves the excitation of a non-bonding electron from the oxygen to the antibonding π* orbital of the carbonyl. This transition typically occurs at longer wavelengths, around 200-210 nm for saturated carboxylic acids, but it has a very low molar absorptivity and is often obscured by the much stronger π → π* transitions of the aromatic ring.

Table 5: Predicted Electronic Transitions for this compound

| Transition | Chromophore | Expected λmax (nm) | Description |

|---|---|---|---|

| π → π* (E-band) | 4-Fluorophenyl | ~200-210 | Strong absorption |

| π → π* (B-band) | 4-Fluorophenyl | ~260-270 | Weak absorption with vibrational fine structure |

| n → π* | Carboxylic Acid (C=O) | ~200-210 | Very weak, often obscured |

Advanced Computational Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. chemspider.comnih.gov DFT is a popular choice for calculating the electronic properties of molecules due to its balance of accuracy and computational cost. chemspider.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital through which a molecule donates electrons, defining its nucleophilicity, while the LUMO is the orbital through which it accepts electrons, indicating its electrophilicity. materialsproject.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.netnih.gov A smaller gap suggests higher reactivity and lower stability. nih.gov

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2967 |

| ELUMO | -1.8096 |

| Energy Gap (ΔE) | 4.4871 |

Data for the related compound (4-fluorophenyl)[5-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-4,5-dihydro-1H-pyrazol-1-yl]methanone. ebi.ac.uknih.gov

The relatively large energy gap observed in this related molecule suggests significant stability. nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule in three dimensions. nih.gov They illustrate regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov This information is critical for predicting how molecules will interact with each other, particularly in identifying sites for electrophilic and nucleophilic attack. nih.govnist.gov

For the aforementioned related pyrazole (B372694) derivative containing a 4-fluorophenyl group, MEP analysis revealed that the negative potential is concentrated around the electronegative atoms, such as the fluorine and nitrogen atoms, making them likely sites for electrophilic attack. nih.govebi.ac.uk Conversely, the hydrogen atoms represent regions of positive potential, susceptible to nucleophilic attack. nih.gov An MEP map provides a clear visual representation of these reactive sites.

Natural Bond Orbital (NBO) analysis is a theoretical framework that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. researchgate.netbldpharm.com NBO analysis provides detailed information about charge distribution, hybridization, and the delocalization of electron density through hyperconjugative interactions. bldpharm.com By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the stabilizing effects of electron delocalization. researchgate.net For 3-(4-Fluorophenyl)pentanedioic acid, NBO analysis would be valuable for understanding the polarization of the C-F bond, the nature of the carboxylic acid groups, and any intramolecular hydrogen bonding that might occur.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.gov

A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score, which estimates the strength of the interaction between the ligand and the target protein. nih.gov These scores, along with the visualization of the binding pose, help in understanding the molecular recognition process, including the specific hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the complex.

In the context of the related pyrazole derivative, molecular docking studies were performed against a dehydrogenase inhibitor. The results indicated strong binding affinities, suggesting that these types of compounds could be effective inhibitors. ebi.ac.uk The docking analysis revealed specific interactions, such as hydrogen bonds with key amino acid residues in the active site. ebi.ac.uk

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Related Compound (M1) | -9.0 |

| Related Compound (M2) | -9.3 |

| Related Compound (M3) | -9.3 |

Binding affinities for related pyrazole derivatives docked with a dehydrogenase inhibitor. ebi.ac.uk

These findings highlight the potential for the 4-fluorophenyl moiety to participate in favorable interactions within a protein binding site. Molecular docking simulations of this compound with various biological targets could similarly elucidate its potential as a bioactive molecule.

Elucidation of Specific Ligand-Protein Interactions (e.g., Hydrogen Bonding, Cation-π Interactions)

The interaction between a ligand like this compound and a protein is a complex interplay of various non-covalent forces. Computational chemistry allows for the detailed characterization of these interactions, which are fundamental to the ligand's binding affinity and specificity.

Hydrogen Bonding: Hydrogen bonds are crucial directional interactions. The two carboxylic acid groups of this compound are primary sites for hydrogen bonding, capable of acting as both hydrogen bond donors (via the hydroxyl hydrogen) and acceptors (via the carbonyl and hydroxyl oxygens). In a protein's binding pocket, these groups can form strong hydrogen bonds with the backbones or side chains of amino acid residues such as serine, threonine, tyrosine, aspartate, glutamate (B1630785), and histidine.

Cation-π Interactions: The electron-rich aromatic ring of the fluorophenyl group can engage in cation-π interactions. proteopedia.org This type of electrostatic interaction occurs when a cation, such as the protonated side chain of an arginine or lysine (B10760008) residue, is positioned over the face of the π system of the aromatic ring. proteopedia.org The delocalized pi electrons create a region of partial negative charge on the face of the ring, which is attractive to a positive charge, contributing significantly to binding stability. proteopedia.org

Other Key Interactions:

Hydrophobic Interactions: The phenyl ring is a nonpolar moiety that can participate in hydrophobic interactions, favoring burial within a nonpolar pocket of a protein to avoid contact with water. nih.gov This effect is a major driver of protein-ligand binding. nih.gov

Fluorine-Specific Interactions: The fluorine atom, being highly electronegative, can participate in multipolar interactions, such as with the carbonyl groups of the protein backbone (C–F···C=O). nih.gov Such interactions can substantially enhance ligand affinity. nih.gov

The following table summarizes the potential ligand-protein interactions for this compound.

| Interaction Type | Molecular Feature Involved | Potential Protein Partner (Amino Acid Residues) |

| Hydrogen Bond (Donor) | Carboxylic Acid (-OH) | Asp, Glu, Gln, Asn, Ser, Thr, Tyr, Main-chain C=O |

| Hydrogen Bond (Acceptor) | Carboxylic Acid (C=O, -OH) | Arg, Lys, His, Gln, Asn, Ser, Thr, Tyr, Main-chain N-H |

| Cation-π Interaction | 4-Fluorophenyl Ring | Arg, Lys |

| π-π Stacking | 4-Fluorophenyl Ring | Phe, Tyr, Trp, His |

| Hydrophobic Interaction | Phenyl portion of the ring | Ala, Val, Leu, Ile, Met, Phe, Trp |

| Fluorine-Backbone Interaction | Fluorine atom | Main-chain C=O or N-H groups |

Quantum Chemical Descriptors and Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical properties of a series of compounds and their biological activities. ucsb.edunih.gov This is achieved by calculating various molecular descriptors and using them to build a predictive model. ucsb.edu Quantum chemical descriptors, derived from the electronic structure of a molecule, are particularly powerful for this purpose. nih.govnih.gov

For this compound, several descriptors are key to defining its physicochemical profile:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to a molecule's ability to donate and accept electrons, respectively. ucsb.edu Molecules with high HOMO energies are good electron donors (nucleophiles), while those with low LUMO energies are good electron acceptors (electrophiles). ucsb.edu These descriptors are critical for modeling reactivity. nih.govresearchgate.net

Electrostatic Potential (ESP): The ESP map reveals the distribution of charge on the molecular surface, identifying positive, negative, and neutral regions. This is invaluable for predicting sites of electrostatic interactions, such as hydrogen bonding. The carboxylic acid groups would show strong negative potential, while the phenyl ring would be largely neutral, with a slight perturbation from the electronegative fluorine atom.

Polarizability: This descriptor measures how easily the electron cloud of the molecule can be distorted by an external electric field. ucsb.edu It is important for modeling non-specific van der Waals interactions. ucsb.edu

Hydrophobicity (logP): The octanol-water partition coefficient (logP) is a measure of a molecule's hydrophobicity. researchgate.net It is a crucial descriptor in QSAR studies as it relates to how a molecule partitions between aqueous and lipid environments, affecting its ability to cross cell membranes and bind to hydrophobic pockets in proteins. researchgate.net

Steric Descriptors: Descriptors like molecular weight, volume, and surface area quantify the size and shape of the molecule. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), steric fields are calculated to understand how the shape of a molecule influences its activity. researchgate.netfrontiersin.org

The table below lists some relevant quantum chemical and molecular descriptors for QSAR studies involving this compound.

| Descriptor Class | Specific Descriptor | Significance for this compound |

| Electronic | HOMO/LUMO Energies | Relates to chemical reactivity and the ability to participate in charge-transfer interactions. ucsb.eduresearchgate.net |

| Electronic | Electrostatic Potential | Identifies regions for hydrogen bonding (at carboxylic acids) and other electrostatic interactions. |

| Electronic | Dipole Moment | Measures the overall polarity of the molecule, influenced by the polar carboxylic acid and fluorine groups. |

| Electronic | Atomic Charges | Provides a quantitative measure of the charge distribution across the atoms in the molecule. researchgate.net |

| Physicochemical | LogP | Quantifies hydrophobicity, crucial for membrane permeability and hydrophobic interactions of the phenyl ring. researchgate.net |

| Structural/Steric | Molecular Weight/Volume | Basic descriptors of molecular size, important for steric fit in a binding site. researchgate.net |

| Structural/Topological | Number of Rotatable Bonds | Indicates molecular flexibility, which is high in the pentanedioic acid chain. |

Conformational Analysis and Stereochemical Dynamics

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and the study of stereochemical dynamics are therefore essential to understanding how this compound might behave in a biological system.

The structure of this compound is characterized by two distinct parts: a flexible aliphatic pentanedioic acid (glutaric acid) backbone and a relatively rigid 4-fluorophenyl substituent. The central carbon atom, C3, to which the phenyl ring is attached, is a chiral center. This means the compound exists as a pair of enantiomers: (R)-3-(4-Fluorophenyl)pentanedioic acid and (S)-3-(4-Fluorophenyl)pentanedioic acid. These stereoisomers are non-superimposable mirror images and can have vastly different interactions with chiral biological macromolecules like proteins. nih.gov

Conformational Flexibility: The single bonds within the pentanedioic acid chain (C-C bonds) are rotatable. This flexibility allows the molecule to adopt a multitude of conformations in solution. The bulky 4-fluorophenyl group imposes significant steric hindrance, which will restrict this rotation and favor certain low-energy conformations over others. Computational methods, such as quantum mechanical calculations, can model these conformations and determine their relative energies, identifying the most stable three-dimensional structures.

Influence of Fluorine: The introduction of a fluorine atom can have subtle but important effects on the conformational preferences of a molecule. nih.gov In some systems, fluorination has been shown to alter the puckering of ring systems or influence the rotational barriers of adjacent bonds. nih.gov For this compound, the fluorine atom primarily influences the electronic properties of the phenyl ring but may also have minor effects on the preferred orientation of the ring relative to the aliphatic chain.

The stereochemical and conformational properties are critical because only a specific conformation of the correct stereoisomer may fit optimally into a protein's binding site.

| Feature | Description | Significance |

| Chirality | The C3 carbon is a stereocenter, leading to (R) and (S) enantiomers. | Enantiomers can have different biological activities due to stereospecific recognition by proteins. nih.gov |

| Flexibility | The pentanedioic acid chain has multiple rotatable single bonds. | Allows the molecule to adopt various shapes (conformations) to fit a binding site. |

| Rigidity | The 4-fluorophenyl ring is a rigid, planar group. | Acts as a structural anchor and provides a defined shape for recognition via π-interactions. |

| Conformational Energy | Different conformations have different energies; computational analysis can identify low-energy, stable states. | The most populated conformations are the most likely to be biologically active. |

| Stereodynamics | The study of how the molecule moves and changes shape over time. | Provides insight into the energy barriers between conformations and the molecule's dynamic behavior in solution. |

Research on Biological Activities and Pharmacological Implications of Derivatives

Investigation of Anti-inflammatory Effects and Cytokine Modulation

Chronic inflammation is a key factor in the development of numerous diseases. Research has shown that certain derivatives of 3-(4-Fluorophenyl)pentanedioic acid possess significant anti-inflammatory properties. These compounds have been found to modulate the production of pro-inflammatory cytokines, which are crucial signaling molecules in the inflammatory response.

For instance, studies on various structurally related compounds have demonstrated the ability to suppress the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) in macrophage cell lines stimulated by lipopolysaccharide (LPS). nih.govmdpi.comkoreamed.org One study highlighted a spirocyclic-2-isoxazoline derivative that potently reduced the production of TNF-α and IL-6 in LPS-stimulated mouse macrophages. mdpi.com The mechanism behind this anti-inflammatory action is often linked to the downregulation of key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.comnih.gov

Some derivatives have shown the ability to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a significant role in the inflammatory process. koreamed.org This modulation of inflammatory mediators suggests the potential of these compounds in the management of inflammatory conditions.

Evaluation of Anticancer Activity and Cytotoxicity Mechanisms

The quest for novel anticancer agents has led to the exploration of various synthetic compounds, including derivatives of this compound. These compounds have been evaluated for their ability to inhibit the growth of cancer cells and induce cell death through various mechanisms.

In Vitro Studies on Specific Cell Lines (e.g., Hypopharyngeal Tumor Cells, A549, MCF-7, HepG2)

In vitro studies are fundamental in assessing the anticancer potential of new compounds. Derivatives of this compound have been tested against a panel of human cancer cell lines, revealing promising cytotoxic effects.

For example, fluorinated aminophenylhydrazines have demonstrated significant cytotoxic and antiproliferative effects on the A549 lung carcinoma cell line. nih.gov One compound, in particular, exhibited a potent cytotoxic effect with a low IC50 value, indicating its high efficacy in killing cancer cells. nih.gov The mechanism of cell death was identified as apoptosis, characterized by chromatin condensation and the expression of cleaved caspase-3. nih.gov

Other studies have investigated the effects of related compounds on breast cancer (MCF-7) and liver cancer (HepG2) cell lines, showing varying degrees of cytotoxic activity. The structural features of these derivatives play a crucial role in their anticancer potency.

Modulation of Cellular Pathways in Oncology (e.g., Telomerase Activity)

Beyond direct cytotoxicity, researchers are interested in how these compounds affect cellular pathways critical for cancer development and progression. Telomerase, an enzyme that maintains the length of telomeres, is a key target in oncology as its activity is elevated in the majority of cancer cells, contributing to their immortality.

While direct studies on the modulation of telomerase activity by this compound derivatives are not extensively reported in the provided context, the broader class of compounds to which they belong has been investigated for such effects. The ability to inhibit telomerase would represent a significant mechanism of anticancer action.

Neuroprotective Research and Acetylcholinesterase (AChE) Inhibition

Neurodegenerative diseases like Alzheimer's disease are characterized by the loss of neurons and cognitive decline. One of the key therapeutic strategies is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). mdpi.com

Several derivatives of this compound have been designed and synthesized as potential AChE inhibitors. nih.gov In vitro assays have shown that some of these compounds exhibit potent and selective inhibition of AChE. nih.gov For instance, certain 3-(4-aminophenyl)-coumarin derivatives displayed significant AChE inhibitory activity, with some compounds showing higher potency than the standard drug, donepezil. mdpi.comnih.gov

The mechanism of inhibition often involves binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. mdpi.com This dual binding can not only increase acetylcholine levels but also interfere with AChE-induced aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease. mdpi.com Furthermore, some of these compounds possess antioxidant and anti-inflammatory properties, offering a multi-faceted approach to neuroprotection. nih.gov

Modulation of Metabolic Pathways (e.g., PPAR Agonism)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a critical role in regulating metabolism and inflammation. Agonism of PPARs is a therapeutic strategy for metabolic disorders like type 2 diabetes and dyslipidemia.

While direct evidence of PPAR agonism by this compound derivatives is not explicitly detailed in the provided search results, the structural motifs present in these compounds are found in known modulators of metabolic pathways. The investigation into their potential to act as PPAR agonists could open up new avenues for their therapeutic application in metabolic diseases.

Antimicrobial Activity Studies (Antibacterial, Antifungal, Antiviral)

The rise of antimicrobial resistance necessitates the development of new drugs with novel mechanisms of action. nih.gov Derivatives of this compound have been investigated for their potential to combat various microbial pathogens.

Research has shown that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govdoaj.org For example, a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids demonstrated good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant clinical isolates, with minimum inhibitory concentration (MIC) values as low as 2 µg/mL. nih.gov

In the realm of antifungal agents, derivatives incorporating a 1,2,4-triazole (B32235) ring have shown promising activity against Candida albicans. doaj.org Similarly, other heterocyclic derivatives have displayed inhibitory effects against various fungal strains. nih.govmdpi.com

Furthermore, some studies have explored the antiviral potential of these compounds. Thiazolidinone derivatives, for instance, have been evaluated for their inhibitory activity against various human viruses. nih.gov The broad-spectrum antimicrobial activity of these derivatives highlights their potential as a source for new anti-infective agents. mdpi.com

Table of Antimicrobial Activity of Selected Derivatives

| Compound Type | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Phenylfuran-thioxothiazolidine-pentanoic acids | Multidrug-resistant S. aureus | 2 µg/mL | nih.gov |

| Fluorophenyl-containing 1,2,4-triazoles | Staphylococcus aureus | 1.95 µg/mL | doaj.org |

| Fluorophenyl-containing 1,2,4-triazoles | Candida albicans | High activity | doaj.org |

Role in Enzyme Inhibition and Biochemical Pathway Modulation

Derivatives based on the pentanedioic acid structure have been extensively studied as potent enzyme inhibitors, particularly targeting enzymes involved in neurotransmitter metabolism. This inhibition modulates key biochemical pathways, offering potential therapeutic avenues for a range of disorders.

A significant area of research for pentanedioic acid derivatives has been the inhibition of Glutamate (B1630785) Carboxypeptidase II (GCPII), a zinc metalloenzyme. embopress.orgnih.gov GCPII is responsible for the hydrolysis of the neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetyl-L-aspartate and the neurotransmitter glutamate. embopress.orgnih.gov

The importance of the pentanedioic acid (also known as glutarate) moiety is well-established for inhibitor potency, as it is designed to mimic the glutamate portion of the natural substrate, NAAG, thereby interacting with the enzyme's active site. nih.govnih.gov Structure-activity relationship (SAR) studies have led to the development of highly potent and selective GCPII inhibitors by incorporating a zinc-binding group onto the pentanedioic acid scaffold. nih.govunifi.it Major classes of these inhibitors include:

Phosphonate-based inhibitors : The first highly potent and selective GCPII inhibitor identified was 2-(phosphonomethyl)pentanedioic acid (2-PMPA). nih.govnih.gov This class uses a phosphonate (B1237965) group to chelate the zinc ions within the enzyme's active site. unifi.it

Thiol-based inhibitors : To improve upon the properties of phosphonates, thiol-based inhibitors were developed. 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA) is a key example, which also demonstrates nanomolar potency. unifi.itnih.gov

Urea- and Carbamate-based inhibitors : These represent another class of potent inhibitors where the urea (B33335) or carbamate (B1207046) moiety plays a crucial role in binding to the enzyme. nih.gov

The inhibitory potency of these derivatives is often measured by their half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

Table 1: Inhibitory Potency of Pentanedioic Acid-Based GCPII Inhibitors

| Compound | Inhibitor Class | GCPII Inhibitory Potency (IC₅₀) | Reference |

|---|---|---|---|

| 2-PMPA | Phosphonate-based | 0.3 nM (300 pM) | nih.govnih.gov |

| 2-MPPA | Thiol-based | 90 nM | unifi.it |

| ZJ-43 | Urea-based | 0.50 nM | nih.gov |

| GPI-18431 | Phosphonate-based | 30 nM | nih.gov |

The inhibition of GCPII by pentanedioic acid derivatives has significant implications for neurological disorders where glutamate excitotoxicity—neuronal damage caused by excessive stimulation by glutamate—is a key pathological mechanism. embopress.orgnih.govunifi.it Such conditions include stroke, amyotrophic lateral sclerosis (ALS), and neuropathic pain. embopress.org

The therapeutic potential of GCPII inhibitors stems from a dual neuroprotective mechanism:

Reduction of Glutamate : By blocking GCPII, these inhibitors prevent the breakdown of NAAG, thereby reducing the production of glutamate. embopress.orgnih.gov This is crucial in pathological states where GCPII activity may be elevated, leading to an overabundance of synaptic glutamate. embopress.org

Elevation of NAAG : The inhibition of GCPII leads to an increase in the concentration of the neuropeptide NAAG. embopress.orgnih.gov NAAG itself has neuroprotective properties, acting as an agonist at the metabotropic glutamate receptor 3 (mGluR3). embopress.org Activation of mGluR3 can further reduce glutamate release, providing an additional layer of neuroprotection. embopress.orgnih.gov

This strategy of modulating the glutamate pathway has been effective in preclinical models of various neurological insults. embopress.orgnih.gov While research has heavily focused on conditions like stroke and neuropathic pain, the role of glutamate excitotoxicity in neurodegenerative diseases like Alzheimer's disease has prompted investigation into GCPII inhibition as a potential therapeutic strategy. researchgate.netnih.gov

Pharmacokinetic and Pharmacodynamic Considerations for Derivatives

Despite the high potency of early GCPII inhibitors like 2-PMPA, their clinical development has been hampered by their physicochemical properties. nih.govjhu.edu These molecules are highly polar, containing multiple charged groups (a phosphonate and two carboxylates), which severely limits their oral bioavailability and ability to penetrate the blood-brain barrier. nih.govresearchgate.netjhu.edu This often necessitates administration of large doses to achieve therapeutic effects in preclinical models, despite the inhibitors' picomolar potency in vitro. nih.gov

To overcome these pharmacokinetic challenges, a prodrug strategy has been employed. researchgate.netjhu.edu This approach involves masking the polar functional groups with more hydrophobic (lipophilic) moieties. These prodrugs are designed to be more readily absorbed and distributed into tissues like the brain. Once in the target tissue, they are cleaved by endogenous enzymes to release the active inhibitor compound. researchgate.net This strategy has been shown to enhance oral bioavailability and tissue penetration in animal models. jhu.edu

The pharmacodynamics of these inhibitors show that their therapeutic effect, such as analgesia in neuropathic pain models, is not always directly correlated with plasma concentrations. For instance, the orally bioavailable inhibitor 2-MPPA has demonstrated prolonged pain alleviation in rats, suggesting an indirect and lasting mechanism of action once the compound has engaged its target in the nervous system. nih.govjohnshopkins.edu A thorough understanding of the pharmacokinetic-pharmacodynamic relationship is crucial for designing effective clinical dosing regimens. nih.govjohnshopkins.edu

Advanced Applications of this compound in Chemical and Material Sciences

This compound, a specialized dicarboxylic acid, holds significant potential in various advanced scientific fields. Its unique molecular architecture, featuring a central glutaric acid core substituted with a fluorophenyl group, makes it a valuable precursor and building block in the synthesis of complex molecules and novel materials.

Emerging Research Directions and Future Perspectives

Sustainable Synthesis Routes and Green Chemistry Principles

The chemical industry is undergoing a significant shift towards more environmentally benign manufacturing processes. This transition is guided by the principles of green chemistry, which advocate for waste prevention, atom economy, use of renewable feedstocks, and energy efficiency. yale.eduacs.org For glutaric acid, the core structure of 3-(4-Fluorophenyl)pentanedioic acid, this has spurred research into bio-based production methods as an alternative to traditional petroleum-derived synthesis. researchgate.net

Bio-based Production of Glutaric Acid:

Metabolically engineered microorganisms have emerged as promising "cell factories" for producing valuable chemicals from renewable resources. rsc.orgpnas.org Strains of Corynebacterium glutamicum, in particular, have been extensively engineered to produce high titers of glutaric acid from glucose and other sugars. rsc.orgpnas.orgnih.gov

Key strategies in developing these microbial producers include:

Pathway Engineering: Introducing and optimizing synthetic metabolic pathways. For instance, genes from Pseudomonas putida can be expressed in C. glutamicum to establish an efficient conversion pathway from L-lysine to glutaric acid. pnas.orgnih.govrsc.org

Systems Metabolic Engineering: Utilizing multi-omics analyses (genome, transcriptome, fluxome) to identify and modify genetic targets, thereby increasing the supply of precursor molecules and reducing byproduct formation. pnas.orgnih.gov

Fermentation Optimization: Fine-tuning process conditions such as oxygen levels, nutrient feeding strategies, and carbon sources to maximize productivity and yield. pnas.orgnih.gov

One innovative green synthesis route involves the direct oxidation of cyclopentene using hydrogen peroxide as the oxidant and tungstic acid as the catalyst. nih.gov This method is notable for avoiding organic solvents and phase transfer catalysts, aligning with green chemistry principles by being environmentally friendly and cost-effective. nih.gov

| Microorganism | Key Engineering Strategy | Substrate(s) | Titer Achieved | Yield | Productivity |

|---|---|---|---|---|---|

| Corynebacterium glutamicum (GTA-4) | Overexpression of 5-aminovalerate importer | Glucose and molasses | >90 g/L | 0.70 mol/mol | 1.8 g/L/h |

| Corynebacterium glutamicum (Engineered BE strain) | Systems metabolic engineering, overexpression of glutaric acid exporter | Glucose | 105.3 g/L | Not specified | Not specified |

| Corynebacterium glutamicum (Engineered strain) | Fed-batch fermentation with novel synthetic pathway | Glucose | 25 g/L | 0.17 g/g | 0.32 g/L/h |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic compounds. mdpi.comnih.govnih.gov These computational tools can analyze vast datasets to predict molecular properties, identify novel drug candidates, and suggest efficient synthetic pathways. mdpi.commdpi.com For a compound like this compound, AI and ML offer powerful approaches to explore its therapeutic potential.

Applications in Compound Design and Prediction:

Quantitative Structure-Activity Relationship (QSAR): ML models, such as Support Vector Machines (SVM) and Random Forests (RF), are widely used to build QSAR models. mdpi.comnih.govmdpi.com These models learn the relationship between the chemical structure of a molecule and its biological activity, allowing for the prediction of the efficacy of novel derivatives before they are synthesized. mdpi.commdpi.com

De Novo Drug Design: Generative AI models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules with desired properties. mdpi.com These models can be trained on libraries of known active compounds to generate novel derivatives of this compound tailored for specific biological targets.

Activity and Property Prediction: Deep neural networks (DNNs) have shown superior performance in predicting a wide range of properties, including physicochemical characteristics, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and specific biological activities like enzyme inhibition. mdpi.comnih.govresearchgate.net For instance, an ML model combining docking simulations and conformational dynamics achieved a 90% accuracy in classifying allosteric ligands as either activators or inhibitors. nih.govnih.gov

Synthetic Pathway Optimization: AI can be used to devise the most efficient and sustainable synthetic routes for new compounds, reducing the number of steps and minimizing waste, which aligns with green chemistry principles. mdpi.com

| AI/ML Model Type | Specific Application | Potential Use for this compound Derivatives |

|---|---|---|

| Deep Neural Networks (DNN) | Predicting physicochemical and ADMET properties. mdpi.com | Predict toxicity and metabolic stability of new derivatives. |

| Random Forest (RF) | Developing QSAR models and predicting drug-target interactions. mdpi.com | Predict the binding affinity of derivatives to a specific therapeutic target. |

| Support Vector Machine (SVM) | Classifying compounds based on activity (e.g., inhibitor vs. activator). nih.gov | Classify novel derivatives based on their predicted functional effect. |

| Recurrent Neural Networks (RNN) | De novo design of novel molecules and retrosynthesis planning. mdpi.com | Generate novel molecular structures based on the pentanedioic acid scaffold. |

Exploration of Novel Derivatives for Untapped Therapeutic Areas

The core structure of this compound serves as a versatile scaffold for the synthesis of novel derivatives with potential applications across a range of therapeutic areas. Research into structurally similar compounds has revealed promising activities, suggesting that targeted modifications to the phenyl ring or the pentanedioic acid chain could yield new drug candidates.

The closely related analog, 3-(4-chloro phenyl)pentanedioic acid, is a well-established intermediate in the synthesis of Baclofen, a muscle relaxant used to treat spasticity. innospk.comnbinno.com This highlights the potential of the phenylpentanedioic acid framework in neurological drug discovery.

Recent research has demonstrated the therapeutic potential of various propanoic acid and other related derivatives in several untapped areas: